

2-Phenylthioanisole: Structural Profiling, Synthetic Methodologies, and Downstream Applications

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Compound of Interest

Compound Name:	<i>[1,1'-Biphenyl]-2-yl(methyl)sulfane</i>
CAS No.:	19813-75-3
Cat. No.:	B6315488

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Executive Summary

2-Phenylthioanisole (IUPAC: 1-methylsulfanyl-2-phenylbenzene), commonly referred to as 2-(methylthio)biphenyl, is a sterically and electronically privileged scaffold in modern organic synthesis[1]. Featuring a biphenyl core substituted with an ortho-methylthio group, this compound serves as a critical building block in the development of transition metal ligands, organic light-emitting diode (OLED) materials, and potent electrophilic reagents. This technical guide provides an in-depth analysis of its structural dynamics, validated synthetic protocols, and advanced applications in chemical research.

Structural & Physicochemical Profiling

The molecular architecture of 2-Phenylthioanisole (2-PTA) dictates its unique reactivity and physical properties.

- **Conformational Dynamics:** The presence of the bulky methylthio (-SMe) group at the ortho position of the biphenyl axis induces significant steric hindrance. This steric clash forces the

two phenyl rings out of coplanarity, increasing the dihedral angle. This non-planar geometry reduces extended π -conjugation but significantly enhances the molecule's solubility in organic solvents and prevents unfavorable π - π stacking in solid-state material applications.

- **Electronic Properties:** The sulfur atom possesses two lone pairs of electrons. While one lone pair can participate in weak resonance with the adjacent aromatic π -system, the other remains highly localized and available for coordination. This electronic configuration makes 2-PTA an excellent hemilabile ligand or directing group in transition-metal-catalyzed C-H activation.

Table 1: Key Physicochemical Properties

Property	Value
IUPAC Name	1-methylsulfanyl-2-phenylbenzene
CAS Registry Number	19813-75-3[2]
Molecular Formula	C13H12S
Molecular Weight	200.30 g/mol [1]
SMILES String	CSC1=CC=CC=C1C2=CC=CC=C2[1]
Topological Polar Surface Area	25.3 Å ²
Physical State	Pale yellow to colorless oil/low-melting solid

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The most robust and highly yielding method for synthesizing 2-Phenylthioanisole is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromothioanisole and phenylboronic acid[3].

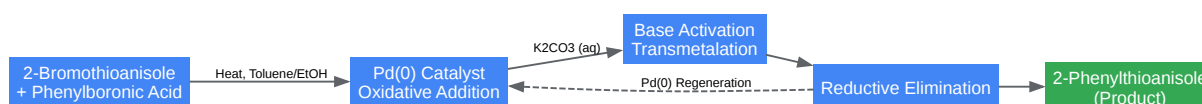
Causality of Experimental Choices

- **Catalyst Selection (Pd(PPh₃)₄):** Tetrakis(triphenylphosphine)palladium(0) is chosen because the electron-rich phosphine ligands stabilize the Pd(0) intermediate, facilitating the initial oxidative addition into the sterically hindered C-Br bond of 2-bromothioanisole[4].

- **Base Activation (K₂CO₃):** The aqueous carbonate base is not merely an acid scavenger; it plays a mechanistic role by coordinating with the phenylboronic acid to form an electron-rich boronate complex. This "ate" complex is crucial for accelerating the transmetalation step, which is often the rate-limiting step in sterically hindered couplings.
- **Biphasic Solvent System (Toluene/H₂O/EtOH):** Toluene effectively solvates the organic substrates, water dissolves the inorganic base, and ethanol acts as a miscible bridge (phase-transfer agent) to ensure efficient mixing at the biphasic interface.

Step-by-Step Protocol

- **Preparation:** In an oven-dried Schlenk flask under a strict argon atmosphere, add 2-bromothioanisole (1.0 equiv) and phenylboronic acid (1.2 equiv). Note: The 20% excess of boronic acid compensates for competitive protodeboronation side reactions.
- **Catalyst Addition:** Add Pd(PPh₃)₄ (0.05 equiv). Note: 5 mol% loading ensures high catalytic turnover without complicating downstream purification with excessive heavy metal residue.
- **Solvent & Base:** Introduce a degassed mixture of Toluene/EtOH (4:1 v/v), followed by an aqueous solution of K₂CO₃ (2.0 equiv). Note: Degassing the solvents via freeze-pump-thaw or argon sparging is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
- **Reaction Execution:** Heat the biphasic mixture to 90 °C for 12–16 hours under vigorous magnetic stirring.
- **Workup:** Cool the mixture to room temperature, dilute with ethyl acetate, and partition. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- **Purification:** Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc gradients) to yield pure 2-Phenylthioanisole.



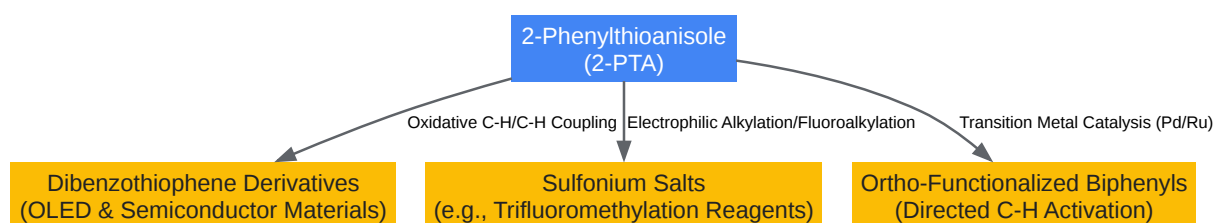
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Caption: Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of 2-Phenylthioanisole.

Reactivity & Downstream Applications

The strategic placement of the methylthio group on the biphenyl scaffold unlocks several advanced synthetic pathways:

- **Precursor to Dibenzothiophenes:** 2-PTA can undergo oxidative C-H/C-H coupling or cyclization to form dibenzothiophene derivatives. These fused-ring systems are highly valued as hole-transporting materials and phosphorescent host materials in the OLED industry due to their high triplet energy levels and thermal stability.
- **Synthesis of Electrophilic Reagents:** Alkylation or electrophilic fluoroalkylation of the sulfur atom yields highly reactive sulfonium salts. A prominent example is the synthesis of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate (an analog of Umemoto's reagent, CAS: 129946-88-9), which is a powerful electrophilic trifluoromethylating agent used extensively in medicinal chemistry to improve the metabolic stability of drug candidates[5].
- **Directed C-H Activation:** The sulfur atom acts as a potent directing group. In the presence of transition metals (e.g., Ru, Pd, or Rh), the -SMe group coordinates to the metal center, directing it to activate the adjacent ortho-C-H bond on the unsubstituted phenyl ring. This enables site-selective functionalizations, such as halogenation, olefination, or amination, yielding complex poly-substituted biphenyls[3].



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Caption: Key downstream synthetic applications and chemical transformations of 2-Phenylthioanisole.

Analytical Characterization

To validate the structural integrity of synthesized 2-Phenylthioanisole, the following analytical signatures are standard:

- ¹H NMR (CDCl₃, 400 MHz): The methylthio (-SCH₃) protons typically manifest as a sharp, distinct singlet integrating to 3H around δ 2.35 – 2.45 ppm. The aromatic protons (9H) appear as a complex, overlapping multiplet between δ 7.15 – 7.50 ppm, characteristic of the twisted biphenyl system.
- ¹³C NMR (CDCl₃, 100 MHz): The aliphatic carbon of the methylthio group resonates upfield near δ 15.5 ppm. The quaternary carbons of the biphenyl linkage appear downfield, typically between δ 138.0 and 142.0 ppm.
- Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ is distinctly observed at m/z 200. A common and diagnostic fragmentation pathway involves the homolytic cleavage of the sulfur-methyl bond to lose a methyl radical ([M-CH₃]⁺ at m/z 185), followed by rapid cyclization to form a highly stable dibenzothiophene cation at m/z 184.

References

- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11805738, **[1,1'-Biphenyl]-2-yl(methyl)sulfane**." PubChem, [\[Link\]](#)
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